molecular formula C13H20N4O3S2 B2430976 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 893151-23-0

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B2430976
CAS No.: 893151-23-0
M. Wt: 344.45
InChI Key: GLSGLKHHQJITIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that features a thiadiazole ring.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug.

Properties

IUPAC Name

2-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S2/c1-8(2)11(19)15-12-16-17-13(22-12)21-7-10(18)14-6-9-4-3-5-20-9/h8-9H,3-7H2,1-2H3,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSGLKHHQJITIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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